molecular formula C9H14N2O4 B1214497 5-(4,5-Dihydroxypentyl)uracil CAS No. 39657-66-4

5-(4,5-Dihydroxypentyl)uracil

Numéro de catalogue: B1214497
Numéro CAS: 39657-66-4
Poids moléculaire: 214.22 g/mol
Clé InChI: AMIOJPURYLGJEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-(4,5-Dihydroxypentyl)uracil (dhpUra) is a hypermodified pyrimidine nucleobase of significant interest in biochemical and virological research. It occurs naturally as a component of the DNA in the Bacillus subtilis bacteriophage SP-15, where it replaces over 50% of the canonical thymine residues . This substitution radically alters the physico-chemical properties of the phage's DNA, including conferring a characteristically low melting temperature (Tm) and a unique alkaline sensitivity . The presence of such hypermodified bases is recognized as an effective strategy for phages to protect their DNA from the defense systems of bacterial hosts . Consequently, this compound serves as a critical tool for scientists studying the molecular "arms race" between bacteriophages and bacteria. Research utilizing this compound is focused on understanding the biosynthesis of complex DNA modifications, their role in the phage life cycle, and their impact on DNA structure and stability. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

39657-66-4

Formule moléculaire

C9H14N2O4

Poids moléculaire

214.22 g/mol

Nom IUPAC

5-(4,5-dihydroxypentyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O4/c12-5-7(13)3-1-2-6-4-10-9(15)11-8(6)14/h4,7,12-13H,1-3,5H2,(H2,10,11,14,15)

Clé InChI

AMIOJPURYLGJEG-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)CCCC(CO)O

SMILES canonique

C1=C(C(=O)NC(=O)N1)CCCC(CO)O

Synonymes

5-(4',5'-dihydroxypentyl)uracil
DHP-uracil

Origine du produit

United States

Synthetic Methodologies and Stereochemical Control in 5 4,5 Dihydroxypentyl Uracil Chemistry

Chemical Synthesis Approaches to 5-(4,5-Dihydroxypentyl)uracil

The construction of the this compound core has been approached through several distinct chemical pathways. These methods vary in their starting materials, efficiency, and, crucially, their ability to control the stereochemistry of the final product.

A notable stereoselective synthesis of (S)-5-(4,5-dihydroxypentyl)uracil has been accomplished starting from the readily available C-nucleoside, pseudouridine (B1679824). acs.orgnih.gov This approach leverages the pre-existing stereochemistry of the ribose sugar in pseudouridine to establish the desired configuration in the final product. The synthesis reported by Maeba, Morishita, Francom, and Robins provides a clear route to the (S)-enantiomer, which was crucial for clarifying the absolute stereochemistry of the natural product isolated from phage DNA. nih.govacs.org

The key steps in this synthetic pathway involve the transformation of the ribofuranosyl group of pseudouridine into the 4,5-dihydroxypentyl side chain. This multi-step process demonstrates a powerful strategy for converting a C-nucleoside into a C5-alkylated uracil (B121893) derivative with high stereochemical fidelity. nih.govresearchgate.net The clarification of the stereochemistry was a significant finding, confirming the (S)-configuration for the naturally occurring compound. acs.orgnih.gov

Starting MaterialTarget CompoundKey FeatureReference
Pseudouridine(S)-5-(4,5-Dihydroxypentyl)uracilStereoselective synthesis, clarification of natural product stereochemistry acs.orgnih.gov

An alternative, non-stereoselective route to this compound involves a photochemical approach. acs.org The photosensitized [2+2] cycloaddition of uracil to vinylene carbonate yields a cyclobutane (B1203170) adduct. researchgate.netcolab.ws This intermediate serves as a precursor that can be further elaborated to generate the target molecule.

This photochemical strategy, reported by Bergstrom and Agosta, first produces 5-(formylmethyl)uracil, which is then converted to (±)-5-(4′,5′-dihydroxypentyl)uracil. acs.orgcolab.ws While this method provides a novel entry to the carbon skeleton of the target, it results in a racemic mixture (a mix of (R)- and (S)-enantiomers), as the key cycloaddition step is not stereocontrolled. researchgate.net This contrasts with the highly stereospecific synthesis from pseudouridine.

ReactantsIntermediateFinal ProductKey FeatureReference
Uracil, Vinylene CarbonateCyclobutane adduct(±)-5-(4′,5′-Dihydroxypentyl)uracilPhotosensitized [2+2] cycloaddition, yields racemic mixture acs.orgresearchgate.netcolab.ws

Stereoselective Synthesis from Pseudouridine

Synthesis of Nucleosidic and Nucleotidic Derivatives of this compound

Beyond the synthesis of the free base, significant effort is directed towards preparing its nucleoside and nucleotide derivatives for various applications in chemical biology and diagnostics. mit.eduacademie-sciences.fr These derivatives are essential for studying the impact of this modification within a DNA or RNA context.

The incorporation of modified bases like this compound into synthetic DNA or RNA strands is crucial for creating research probes. semanticscholar.org The standard method for creating such custom oligonucleotides is the phosphoramidite (B1245037) method, which is an automated, solid-phase synthesis technique. tcichemicals.comwikipedia.org

To incorporate this compound, a corresponding phosphoramidite building block is required. This involves protecting the diol on the pentyl side chain and the N-H protons on the uracil base, followed by phosphitylation of the appropriate hydroxyl group to create the reactive phosphoramidite monomer. A similar strategy has been described for synthesizing a phosphoramidite with a 5'-tethered aldehyde masked as a 1,2-diol, which can then be incorporated into an oligonucleotide. illinois.edu Once the phosphoramidite is synthesized, it can be used in an automated DNA synthesizer, which sequentially couples the building blocks to a growing chain on a solid support. tcichemicals.comwikipedia.org After the synthesis is complete, the oligonucleotide is cleaved from the support and all protecting groups are removed. wikipedia.orgillinois.edu The final, modified oligonucleotide can then be purified, typically by high-performance liquid chromatography (HPLC). wikipedia.org

To investigate the structural and functional roles of this compound, researchers synthesize a variety of analogue structures. These analogues can help elucidate enzyme-substrate interactions, probe biological mechanisms, or serve as leads for therapeutic development. For instance, analogues with modified side chains or altered uracil rings are designed and synthesized.

One approach involves creating mimics of natural C-nucleosides. Researchers have reported the regioselective synthesis of 5-[(2,3-dihydroxypropoxy)methyl]uracil analogues, which feature a shorter, more flexible hydroxyalkyl chain intended to mimic pseudouridine. rsc.org Another strategy involves creating entirely new heterocyclic systems built upon the uracil scaffold, such as the one-pot synthesis of spiro-oxindoles derived from 6-aminouracil (B15529) derivatives. mdpi.com The synthesis of dihydrouracil (B119008) analogues, which lack the C5-C6 double bond, represents another class of modification, achieved through methods like the cleavage of the carbon-sulfur bond in Biginelli hybrids. mdpi.com These diverse synthetic efforts provide a toolbox of modified compounds for detailed mechanistic studies. dntb.gov.ua

Analogue ClassSynthetic ApproachPurposeReference
5-[(2,3-Dihydroxypropoxy)methyl]uracilRegioselective synthesis from uracil derivativesMimic natural C-nucleosides like pseudouridine rsc.org
Spiro-oxindoles based on uracilOne-pot condensation/cyclizationCreate novel heterocyclic scaffolds mdpi.com
Dihydrouracil derivativesCleavage of C-S bond in Biginelli hybridsInvestigate the role of the C5-C6 double bond mdpi.com

Preparation of this compound-Containing Oligonucleotides for Research Probes

Challenges and Advancements in the Chemical Synthesis of Complex Modified Uracil Derivatives

A primary challenge in nucleoside and nucleotide chemistry is controlling the stereochemistry during glycosylation and side-chain installation. academie-sciences.fr Traditional chemical methods often require multiple protection and deprotection steps, which can be inefficient and require harsh reaction conditions. academie-sciences.fr For complex modifications, achieving high selectivity and yield remains a significant hurdle for organic chemists. mit.edu

Recent advancements aim to overcome these limitations. Chemoenzymatic approaches, which combine the strengths of chemical synthesis and biocatalysis, are gaining prominence. academie-sciences.fr Enzymes can offer high regio- and stereoselectivity under mild conditions, complementing traditional organic reactions. academie-sciences.fr Furthermore, the development of novel synthetic methods, such as innovative ring-closing or bond-forming reactions, continues to expand the toolkit for creating complex uracil derivatives. mdpi.com The development of polymerases capable of accepting modified nucleotides is also a major advancement, allowing for the enzymatic synthesis of long, modified nucleic acid polymers, though this often requires significant protein engineering. nih.gov These ongoing developments are crucial for advancing the study and application of complex modified nucleosides.

Biosynthesis and Enzymatic Pathways Governing 5 4,5 Dihydroxypentyl Uracil Formation

In Vivo Biosynthetic Routes to 5-(4,5-Dihydroxypentyl)uracil in Phage-Infected Cells

The synthesis of DHPU within phage-infected bacterial cells is a highly regulated process that ensures the integrity and functionality of the viral genome. It is a post-replicative modification, meaning the complex side chain is added to the uracil (B121893) base after it has been incorporated into the DNA backbone. asm.orgnih.gov

Bacteriophages have evolved sophisticated mechanisms to modify their DNA after replication, primarily as a defense against the host's restriction-modification systems. pnas.orgacs.org In the case of phages like SP-15, this involves the replacement of thymine (B56734) with the hypermodified base DHPU. mdpi.combiorxiv.org Early studies indicated that uracil is incorporated into the phage DNA during replication and is subsequently converted to DHPU and thymine at the macromolecular level. asm.orgnih.gov This post-replication modification strategy is a common theme among phages that utilize hypermodified bases. pnas.orgacs.org The process for many hypermodified thymidines begins with the incorporation of 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU) into the DNA, which is then further modified. pnas.orgnih.gov For DHPU, it is believed that a similar multi-step enzymatic cascade attaches the dihydroxypentyl group to the uracil base after it is part of the DNA polymer. asm.orgnih.gov

The biosynthesis of DHPU utilizes precursors from the host cell's metabolism. Labeling studies have shown that uracil, rather than thymidine (B127349), serves as the direct precursor for both DHPU and the thymine found in the phage DNA. asm.orgnih.gov This suggests that deoxyuridine triphosphate (dUTP) is incorporated into the DNA during replication. asm.orgnih.gov Further investigations have revealed that the dihydroxypentyl side chain of DHPU is derived from ribose. nih.gov This was determined by observing a higher incorporation of radioactively labeled ribose into the glucosylated deoxynucleoside monophosphate of DHPU compared to other pyrimidine (B1678525) deoxynucleoside monophosphates. nih.gov

A key intermediate in the biosynthesis of many hypermodified thymidines is 5-hydroxymethyl-2'-deoxyuridine monophosphate (5-hmdUMP), which is synthesized from dUMP by a phage-encoded dUMP hydroxymethyltransferase. pnas.orgoup.com This is then phosphorylated to 5-hmdUTP and incorporated into the DNA. oup.comoup.com While the specific early intermediates for DHPU are not as clearly defined as for other hypermodified bases, the detection of the nucleoside triphosphate of DHPU in the acid-soluble extract of infected cells suggests that the modification may also occur at the nucleotide level before incorporation. asm.org However, the primary evidence points towards a post-replicative modification pathway. asm.orgnih.gov

Precursor/IntermediateRole in DHPU Biosynthesis
Uracil Serves as the direct precursor for the uracil base in DHPU. asm.orgnih.gov
Ribose The carbon backbone of the dihydroxypentyl side chain is derived from ribose. nih.gov
Deoxyuridine triphosphate (dUTP) Presumed to be incorporated into the phage DNA prior to modification. asm.orgnih.gov
5-(4',5'-dihydroxypentyl)uracil triphosphate Detected in infected cells, suggesting a potential pre-replicative modification pathway. asm.org

Post-Replication Modification Mechanisms in Bacteriophage DNA

Identification and Characterization of Enzymes Involved in this compound Biogenesis

The enzymatic machinery responsible for the synthesis of DHPU is encoded by the phage genome. While the complete set of enzymes has not been fully characterized, comparisons with other thymidine hypermodification pathways provide significant insights.

The biosynthesis of hypermodified bases typically involves a variety of enzymes, including kinases and transferases. nih.govoup.com In many related pathways, a phage-encoded kinase, often referred to as 5-hmdU DNA kinase (5-HMUDK), pyrophosphorylates the 5-hydroxymethyl group of a 5-hmdU residue within the DNA. pnas.orgresearchgate.netnih.gov This creates a pyrophosphorylated intermediate, which serves as a good leaving group for a subsequent nucleophilic substitution reaction catalyzed by a transferase. pnas.org This transferase then attaches the specific side chain, such as an amino acid or a polyamine. nih.gov Although the specific kinase and transferase for the dihydroxypentyl side chain of DHPU have not been definitively identified, it is highly probable that a similar mechanism is at play. The complexity of the dihydroxypentyl group suggests that its assembly may involve multiple enzymatic steps.

Comparing the genomic sequences of phages that produce DHPU with those that synthesize other hypermodified thymidines can help identify candidate genes for the biosynthetic pathway. Phages like ΦW-14 and SP10, which produce α-putrescinylthymidine and α-glutamylthymidine respectively, utilize a 5-HMUDK and a transferase. pnas.org The genomes of these phages often contain gene clusters that encode the necessary enzymes for these modifications. pnas.org Similarly, the biosynthesis of 5-(2-aminoethoxy)methyluridine in phage ViI and 5-(2-aminoethyl)uridine in phage M6 involves a kinase and a transferase that utilize serine and glycine (B1666218), respectively. nih.govoup.com These pathways also feature additional enzymes like decarboxylases and isomerases that further modify the appended side chain. nih.govnih.gov The identification of homologous gene clusters in the genome of SP-15 would be a key step in elucidating the specific enzymes involved in DHPU formation.

Enzyme ClassFunction in Thymidine HypermodificationExample from Related Pathways
dUMP hydroxymethyltransferase Synthesizes 5-hmdUMP from dUMP. oup.comFound in phages ΦW-14, SP10, ViI, and M6. pnas.org
5-hmdU DNA Kinase (5-HMUDK) Pyrophosphorylates 5-hmdU in DNA. pnas.orgresearchgate.netnih.govIdentified in phages ΦW-14, SP10, ViI, and M6. pnas.org
Amino Acid:DNA Transferase (AADT) Transfers an amino acid to the pyrophosphorylated intermediate. nih.govUtilizes serine in phage ViI and glycine in phage M6. nih.govoup.com
Decarboxylases/Isomerases Further modify the appended side chain. nih.govnih.govPLP-dependent and radical-SAM enzymes are involved in these pathways. nih.gov

Kinases and Transferases Mediating Side-Chain Functionalization

Mechanistic Studies of Enzymatic Reactions Catalyzing this compound Assembly

The precise chemical mechanisms for the enzymatic reactions leading to DHPU are still under investigation. However, based on related systems, a plausible reaction scheme can be proposed. The initial step likely involves the activation of a precursor on the uracil ring, possibly a 5-hydroxymethyl group, via phosphorylation by a kinase. This would create a reactive electrophile. The subsequent step would involve the formation of the carbon-carbon bond between the uracil ring and the five-carbon side chain. This is a chemically challenging step, and the enzymes that catalyze such reactions are of significant interest. rfi.ac.uk The dihydroxypentyl side chain itself is likely assembled through a series of enzymatic reactions before or during its attachment to the uracil base. The observation that ribose is a precursor suggests a pathway involving the rearrangement and reduction of a sugar molecule. nih.gov Elucidating the complete mechanism will require the identification and in vitro reconstitution of the entire enzymatic cascade.

Substrate Recognition and Catalytic Mechanisms of Modifying Enzymes

The conversion of the incorporated 5-hmdU into more complex structures like dHPU and its derivatives is catalyzed by a series of specialized, phage-encoded enzymes. A pivotal first step in this post-replicative modification is the phosphorylation of the 5-hydroxyl group of the 5-hmdU residue within the DNA. oup.com This reaction is carried out by enzymes known as 5-hmdU DNA kinases (5-HMUDKs), which are consistently found in phages that perform this type of hypermodification. pnas.org

The product of this kinase activity, 5-phosphomethyl-2'-deoxyuridine (5-PmdU), serves as a key intermediate. oup.com The pyrophosphoryl moiety introduced onto the hydroxymethyl group is believed to function as an effective leaving group. oup.com This facilitates a subsequent nucleophilic substitution reaction, which is a common theme in the biosynthesis of various thymidine hypermodifications. oup.com

While the specific enzymes that catalyze the addition of the dihydroxypentyl group in SP10 have not been fully characterized, the general mechanism involves the recognition of the 5-PmdU within a specific sequence context in the DNA polymer. The modifying enzymes must accurately identify these target sites to perform the subsequent catalytic steps. The presence of the hypermodified base can influence DNA-enzyme interactions, for example, by protecting certain restriction sites from cleavage. nih.gov The enzymes involved in these pathways, such as kinases and potential transferases, possess active sites structured to bind the DNA duplex and position the 5-PmdU residue for catalysis. This process is analogous to other DNA modification systems where enzymes recognize specific structural features or sequences.

The table below summarizes the key enzymatic steps and intermediates in the proposed biosynthetic pathway leading to thymidine hypermodifications.

StepPrecursor/SubstrateEnzyme Class (Putative)Product/IntermediateFunction of Step
1dUMP + N⁵,N¹⁰-methylene-tetrahydrofolate5-hydroxymethyluracil synthase5-hydroxymethyl-dUMP (5-hmdUMP)Generation of the initial modified nucleotide. mdpi.com
25-hmdUMPKinases5-hydroxymethyl-dUTP (5-hmdUTP)Preparation for DNA incorporation. oup.com
35-hmdUTP in dNTP poolDNA Polymerase5-hmdU-containing DNAIncorporation into the phage genome. oup.com
45-hmdU in DNA5-hmdU DNA Kinase (5-HMUDK)5-phosphomethyl-2'-deoxyuridine (5-PmdU) in DNAActivation of the hydroxymethyl group for further modification. oup.compnas.org
55-PmdU in DNA + Pentose precursorTransferase(s)This compound in DNAAddition of the dihydroxypentyl side chain.

Role of Cofactors and Environmental Factors in Biosynthetic Efficiency

The enzymatic reactions central to the biosynthesis of this compound are dependent on specific cofactors and can be influenced by various environmental conditions.

Cofactors: Enzymatic catalysis frequently requires non-protein "helper molecules" known as cofactors to facilitate biochemical transformations. wikipedia.org In the context of dHPU biosynthesis, several types of cofactors are essential:

ATP (Adenosine Triphosphate): The initial phosphorylation of the 5-hmdU residue by 5-HMUDK is a kinase-catalyzed reaction, which universally requires a phosphate (B84403) donor. ATP is the primary molecule that provides the necessary phosphate group and the energy to drive this reaction.

Metal Ions: Many nucleotidyl-transfer enzymes, including kinases and polymerases, require divalent metal ions, most commonly Magnesium (Mg²⁺) or Manganese (Mn²⁺), for their catalytic activity. These ions play a critical role in stabilizing the negative charges of the phosphate groups on the nucleotide substrates and in correctly orienting the substrates within the enzyme's active site.

Redox Cofactors (e.g., NAD(P)H): The synthesis of the 4,5-dihydroxypentyl side chain itself likely involves reduction steps. While the precise pathway is not fully elucidated for dHPU, similar biosynthetic pathways for complex organic molecules often rely on redox cofactors like NADH (Nicotinamide Adenine Dinucleotide) or NADPH to provide the necessary reducing equivalents (electrons and protons). mdpi.com For example, the formation of hydroxyl groups on an alkyl chain typically involves oxidoreductase enzymes that utilize these cofactors.

The table below lists the probable cofactors and their roles in the dHPU biosynthetic pathway.

CofactorEnzyme Type BenefittingProposed Role in dHPU Biosynthesis
ATP Kinases (e.g., 5-HMUDK)Serves as the phosphate donor for the phosphorylation of 5-hmdU. oup.com
Mg²⁺/Mn²⁺ Kinases, Polymerases, TransferasesStabilizes phosphate groups, facilitates substrate binding and catalysis.
NAD(P)H Dehydrogenases/ReductasesActs as an electron donor for the reduction steps in the synthesis of the dihydroxypentyl side chain. mdpi.com

Temperature: Phage replication and enzymatic activities have optimal temperature ranges. Studies on Bacillus subtilis phage SP10 with mutations affecting hypermodification (hmd mutants) revealed that while the phage could replicate normally at 30°C, the process was nonproductive at higher temperatures (≥37°C), with DNA synthesis ceasing shortly after initiation. asm.org This suggests that the enzymes involved in the hypermodification pathway are temperature-sensitive and essential for the completion of DNA replication and maturation.

Host Cell Physiology: The availability of nutrients and the growth phase of the host Bacillus subtilis cell are critical. frontiersin.org The biosynthesis of dHPU relies on the host's metabolic machinery to provide the basic building blocks and energy. Inadequate nutrition or a switch to a stationary growth phase can decrease the productivity of the phage infection, leading to a smaller burst size and potentially incomplete DNA modification. frontiersin.org Phage replication is fundamentally dependent on the host cell's growth and metabolic activity. frontiersin.org

Ionic Environment: The concentration of salts and the pH of the cellular environment can affect the stability and activity of the modifying enzymes. For instance, in vitro studies have shown that the protective effect of hypermodification against restriction enzymes can be modulated by altering the salt concentration of the reaction buffer. nih.gov

Molecular Interactions and Functional Implications of 5 4,5 Dihydroxypentyl Uracil Within Nucleic Acids

Impact of 5-(4,5-Dihydroxypentyl)uracil on DNA Structure and Conformation

The introduction of the bulky and flexible 4,5-dihydroxypentyl group at the C5 position of uracil (B121893) significantly alters the physicochemical properties of the DNA molecule. capes.gov.broup.com

Conformational Changes Induced by the Dihydroxypentyl Moiety

The dihydroxypentyl group attached to the uracil base introduces significant conformational changes in the DNA structure. oup.combiorxiv.org This bulky side chain, which can be further glycosylated, extends into the major groove of the DNA helix. asm.orgbiorxiv.org This can alter the local and global conformation of the DNA, potentially affecting its interactions with proteins. oup.com While detailed structural studies on DNA containing solely dHP-uracil are limited, the presence of such a large modification is expected to influence parameters like helical twist, roll, and slide, as well as the sugar-pucker conformation of the deoxyribose backbone. oup.com

Interaction of this compound-Containing DNA with Host and Phage Proteins

The hypermodified DNA of phages like SP15 presents a unique template for DNA-binding proteins, influencing replication, repair, and susceptibility to host defenses. biorxiv.orgnih.gov

Recognition by DNA Polymerases and Replication Machinery

Phages with modified bases often encode their own DNA polymerases that are adapted to replicate the modified genome. biorxiv.org In the case of SP15, it is believed that both this compound and thymine (B56734) are incorporated into the phage DNA via their nucleoside triphosphate precursors. nih.gov Studies on related phage systems suggest that phage-encoded DNA polymerases can efficiently incorporate modified nucleotides. oup.com Some phage DNA polymerases have been identified that are fused to a uracil-DNA glycosylase (UDG) domain, suggesting a coordinated mechanism for both replication and repair of uracil-containing DNA. biorxiv.orgbiorxiv.org The ability of phage DNA polymerases to utilize these modified precursors is a key aspect of the phage's replication strategy. nih.gov

Substrate Properties for DNA Repair Enzymes, such as Uracil DNA Glycosylase

Uracil in DNA is typically recognized and removed by the DNA repair enzyme Uracil DNA Glycosylase (UDG) as part of the base excision repair (BER) pathway. escholarship.orgnih.govneb.com However, the large dihydroxypentyl modification at the C5 position of uracil likely sterically hinders the binding of UDG to the uracil base. nih.govnih.gov This would prevent the excision of dHP-uracil from the phage DNA, effectively making it resistant to this host repair mechanism. Phages have evolved various strategies to deal with uracil in their genomes. Some phages encode their own UDG to remove uracil that may arise from cytosine deamination, while others, like SP15, modify the uracil base itself to prevent its recognition by host UDGs. biorxiv.orgebi.ac.uk

Biological Consequences of this compound Incorporation in Bacteriophage Virulence and Replication

The presence of this compound in phage DNA is a crucial element of the "arms race" between bacteriophages and their bacterial hosts. biorxiv.org This modification serves as a protective mechanism against host restriction-modification systems. worktribe.comnih.govnih.gov Many restriction endonucleases, which are a primary bacterial defense against invading phage DNA, are sensitive to base modifications within or near their recognition sequences. The bulky dihydroxypentyl group can block the binding or cleavage activity of these enzymes, thereby protecting the phage genome from degradation. nih.govnih.gov

This protection allows the phage to replicate successfully within the host cell. While normal levels of dHP-uracil are not strictly required for the transcription of phage DNA, they are indispensable for proper phage assembly and/or DNA maturation. asm.org This indicates that the modification plays a critical role late in the phage lifecycle, ensuring the production of viable progeny. The phenomenon of lysogenic conversion, where a phage can turn a non-virulent bacterium into a virulent one, is often linked to the introduction of new genetic material, including genes for toxins and mechanisms to evade host defenses, such as DNA modification. scienceopen.com

Data Tables

Table 1: Properties of DNA Containing this compound

PropertyObservationReference(s)
Helix Stability Decreased melting temperature (Tm) compared to DNA with standard bases. asm.org
Base Pairing Forms Watson-Crick base pairs with adenine. biorxiv.org
Conformation Bulky dihydroxypentyl group extends into the major groove, altering DNA conformation. oup.comasm.orgbiorxiv.org

Table 2: Interactions with DNA Processing Enzymes

EnzymeInteraction with dHP-uracil DNAConsequenceReference(s)
Phage DNA Polymerase Recognizes and incorporates dHP-uracil triphosphate.Enables replication of the modified genome. biorxiv.orgnih.gov
Host Uracil DNA Glycosylase (UDG) Recognition and excision are likely blocked by the bulky side chain.Phage DNA is resistant to this host repair pathway. nih.govnih.gov
Host Restriction Endonucleases Cleavage is often blocked by the modification.Protects phage DNA from degradation by the host. worktribe.comnih.govnih.gov

Role in Phage Genome Integrity and Protection Mechanisms

The chemical compound this compound (DHPU) is a significant example of a hypermodified nucleobase found in the DNA of certain bacteriophages, notably Bacillus subtilis phage SP-15. mdpi.comacs.orgbiorxiv.org In the genome of this phage, DHPU replaces more than 50% of the standard thymine residues. mdpi.com This extensive modification is not merely a substitution but a strategic alteration that profoundly impacts the physicochemical properties of the viral DNA, playing a crucial role in ensuring the integrity of the phage genome during its life cycle. mdpi.com

The primary function of incorporating DHPU into the phage genome is to protect it from the host bacterium's defense mechanisms, particularly restriction-modification (R-M) systems. nih.govpnas.org Bacteria commonly employ restriction endonucleases as a defense strategy to identify and cleave foreign DNA, such as that of an invading phage. nih.gov These enzymes recognize specific nucleotide sequences. By replacing a significant portion of thymine with the much larger and chemically distinct DHPU, the phage effectively masks these recognition sites. mdpi.compnas.org The bulky 4,5-dihydroxypentyl group attached to the uracil base sterically hinders the binding of restriction enzymes, rendering the phage DNA resistant to cleavage. mdpi.combiorxiv.orgpnas.org

Research has demonstrated that the genomic DNA of phages with such hypermodifications is resistant to a wide array of restriction endonucleases that would otherwise digest canonical DNA. pnas.org For instance, the DNA of Bacillus phage SP-15, which contains DHPU, exhibits a different sensitivity to restriction enzymes compared to phages like SPO1 that have less complex modifications. tandfonline.comnih.gov This resistance is a direct consequence of the structural change imparted by DHPU. The biosynthesis of DHPU occurs as a nucleoside triphosphate (dDHPUp), which is then incorporated into the phage's DNA during replication. asm.orgnih.gov This pre-replicative modification strategy ensures that the entire genome is synthesized with this protective armor. asm.org

The presence of DHPU and further modifications, such as the addition of a glucosyl-phosphoglucuronolactone moiety to the DHPU residue, creates an even more complex structure, adding a side chain of approximately 488 Da to the nucleotide. biorxiv.orgpnas.org This level of hypermodification radically alters the DNA's fundamental properties, including its melting temperature (Tm) and buoyant density, further contributing to its stability and resistance to host-mediated degradation. mdpi.com

Table 1: Characteristics of this compound (DHPU) in Phage DNA

FeatureDescriptionSource(s)
Phage Host Bacillus subtilis phage SP-15 mdpi.com, acs.org
Base Replaced Thymine mdpi.com
Replacement Level Over 50% of thymine residues mdpi.com
Primary Function Protection against host restriction endonucleases nih.gov, pnas.org, biorxiv.org
Mechanism The bulky side chain masks restriction enzyme recognition sites, preventing DNA cleavage. mdpi.com, pnas.org
Biosynthesis Synthesized as a nucleoside triphosphate (dDHPUp) and incorporated during DNA replication. asm.org, nih.gov
Impact on DNA Radically alters physicochemical properties (e.g., restriction enzyme sensitivity, melting temperature). tandfonline.com, mdpi.com

Implications for Phage-Host Co-evolutionary Dynamics

The existence of hypermodified bases like this compound is a direct manifestation of the co-evolutionary "arms race" between bacteriophages and their bacterial hosts. nih.govresearchgate.net This dynamic involves continuous cycles of adaptation and counter-adaptation, where the phage develops mechanisms to overcome bacterial defenses, and the host, in turn, evolves new strategies to resist phage infection. nih.goviosrjournals.org

The modification of viral DNA with DHPU represents a sophisticated offensive strategy by the phage. nih.gov It is a counter-defense against the host's restriction-modification systems, which are one of the most common forms of bacterial immunity. nih.gov By making its genome "indigestible" to host enzymes, the phage significantly increases its chances of successful replication and propagation. pnas.orgcumbria.ac.uk

This phage adaptation places strong selective pressure on the bacterial host. nih.gov A host population susceptible to a phage armed with DHPU would be at a significant disadvantage. Consequently, hosts may evolve novel defense systems specifically designed to recognize and target these modified DNAs. nih.gov An example of such a counter-counter-defense is the evolution of modification-dependent restriction enzymes (MDREs), which specifically cleave DNA containing certain types of modifications. nih.gov While not yet documented specifically for DHPU, the principle of this evolutionary tug-of-war is well-established. nih.gov

Therefore, the biosynthesis of DHPU is not an isolated biochemical curiosity but a key element in the ecological and evolutionary interactions between a phage and its specific host. asm.org It drives the diversification of both phage offensive strategies and bacterial defensive systems. cumbria.ac.ukifremer.fr The high metabolic cost of producing such a complex molecule is likely offset by the profound survival advantage it confers in an environment of constant predatory pressure from the host's cellular machinery. iosrjournals.org This interplay ensures that both phage and host populations are in a state of continuous evolution, shaping the genetic diversity and structure of their respective communities. fortunejournals.com

Advanced Analytical and Structural Characterization Techniques for 5 4,5 Dihydroxypentyl Uracil

Spectroscopic Methods for Comprehensive Structural Analysis of 5-(4,5-Dihydroxypentyl)uracil

Spectroscopic techniques are foundational for the detailed structural analysis of this compound, providing insights into its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. nih.govwikipedia.org For this compound, NMR is instrumental in confirming the identity and conformation of the dihydroxypentyl side chain and its attachment to the uracil (B121893) base.

Detailed 1H and 13C NMR analyses, including two-dimensional correlation experiments (like COSY and HSQC), allow for the assignment of all proton and carbon signals. researchgate.net For instance, the NMR spectrum of a related compound, 1-(2,3-dihydroxypropyl)uracil, shows characteristic signals for the protons on the uracil ring and the dihydroxypropyl side chain, which can be extrapolated to understand the spectra of this compound. srce.hr The chemical shifts and coupling constants provide critical information about the stereochemistry of the chiral centers in the dihydroxypentyl group. Theoretical modeling using Density Functional Theory (DFT) can further aid in the interpretation of experimental NMR data by predicting chemical shifts for different tautomers and conformations. mdpi.com

Below is a representative table of expected NMR chemical shifts for the core uracil structure, which would be further elaborated by the signals from the dihydroxypentyl chain in an actual analysis of the target compound.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
N1-H~11.2-
N3-H~10.8-
C2-~152
C4-~165
C5~5.8~102
C6~7.7~142
Note: This table is illustrative for the uracil moiety. Actual values for this compound would require experimental determination.

Mass Spectrometry Techniques for Identification and Quantification in Complex Mixtures

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of molecules based on their mass-to-charge ratio (m/z). thermofisher.com It offers high sensitivity and specificity, making it ideal for detecting modified nucleosides like this compound within complex biological samples. mdpi.com

High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the parent ion, which helps in determining its elemental composition. Fragmentation analysis (MS/MS) further confirms the structure by breaking the molecule into smaller, predictable fragments. For instance, the fragmentation pattern would likely show losses of water molecules from the dihydroxy-pentyl side chain and characteristic fragments of the uracil ring. These techniques are crucial for distinguishing this compound from other nucleosides and potential isomers. mdpi.com

Quantitative analysis is often achieved using isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard is added to the sample. This approach allows for precise and accurate measurement of the analyte's concentration, even at low levels. researchgate.net

Chromatographic and Electrophoretic Techniques for Separation and Detection

To analyze this compound from biological sources, it must first be separated from a multitude of other compounds. Chromatographic and electrophoretic techniques are central to this process.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Nucleoside Profiling

Liquid chromatography-mass spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org This tandem technique is exceptionally well-suited for the analysis of modified nucleosides in complex mixtures like DNA hydrolysates. nih.govprotocols.io

In a typical LC-MS workflow for nucleoside profiling, the sample is first subjected to enzymatic or chemical hydrolysis to break down the DNA into its constituent nucleosides. The resulting mixture is then injected into an LC system. Reversed-phase chromatography is commonly employed, where a nonpolar stationary phase and a polar mobile phase are used to separate the nucleosides based on their hydrophobicity. nih.gov The dihydroxypentyl side chain of this compound would impart a specific retention time, allowing its separation from other canonical and modified nucleosides. researchgate.net

Following separation by LC, the eluent is introduced into the mass spectrometer for detection and quantification. wikipedia.org The use of tandem mass spectrometry (LC-MS/MS) enhances specificity by monitoring for a specific fragmentation of the parent ion, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov

A typical LC gradient for nucleoside analysis might look like this:

Time (minutes)% Mobile Phase A (e.g., Water with 0.1% Formic Acid)% Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid)
0982
207030
25595
30982
Note: This is an example gradient and would be optimized for the specific separation.

Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Interaction Studies

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a technique used to study the interactions between proteins and nucleic acids. wikipedia.orgresearchgate.net If this compound is present in a DNA sequence, EMSA can be used to investigate whether this modification affects the binding of specific proteins, such as DNA polymerases or repair enzymes.

The principle of EMSA is that a DNA fragment will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel when it is bound to a protein. wikipedia.org A DNA probe containing this compound can be synthesized and labeled (e.g., with a radioactive isotope or a fluorescent dye). This probe is then incubated with a protein of interest and the mixture is run on a gel. A "shift" in the mobility of the labeled DNA indicates the formation of a DNA-protein complex. By performing competition assays with unlabeled DNA (with and without the modification), the specificity of the interaction can be determined. licorbio.com

Cryo-Electron Microscopy and X-ray Crystallography for Molecular Complex Elucidation

To understand the structural basis of how this compound influences the structure of DNA and its interaction with proteins at an atomic level, high-resolution structural biology techniques are employed.

Cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful methods for determining the three-dimensional structures of macromolecules and their complexes. nih.govsci-hub.se In the context of this compound, these techniques could be used to visualize how this modified base is accommodated within the DNA double helix and how it is recognized by enzymes.

For X-ray crystallography, one would need to crystallize a short DNA duplex containing this compound, either alone or in complex with a protein. The crystal is then diffracted with X-rays to produce a diffraction pattern from which the electron density and, subsequently, the atomic structure can be calculated. oup.com

Cryo-EM has emerged as a particularly powerful technique for large, flexible, or difficult-to-crystallize complexes. nih.gov A solution of the DNA-protein complex containing the modified nucleoside would be rapidly frozen in a thin layer of vitreous ice and imaged in a transmission electron microscope. Many thousands of particle images are then computationally averaged and reconstructed to generate a high-resolution 3D map of the complex. embopress.org This could reveal, for example, the precise interactions between a DNA polymerase and the dihydroxypentyl side chain during DNA replication. biorxiv.org

TechniqueSample RequirementsResolutionKey Information Provided
X-ray Crystallography High-purity, well-diffracting crystalsTypically 1-4 ÅAtomic coordinates of the molecule in the crystal lattice. oup.com
Cryo-Electron Microscopy Purified sample in solution, vitrifiedTypically 2-10 Å3D structure of macromolecules and complexes in a near-native state. nih.gov

Resolving Structures of Enzymes Interacting with this compound-Modified DNA

The study of enzymes that recognize and process DNA containing the bulky DHPU modification is fundamental to understanding its biological role. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have been pivotal in providing high-resolution structural insights into these molecular interactions. nih.govasm.org

One area of significant focus has been the DNA polymerases from bacteriophages that utilize hypermodified bases. For instance, the DNA polymerase of Bacillus phage SP-15, which is known to have a substantial portion of its thymine (B56734) bases replaced by DHPU, has been a subject of interest. biorxiv.orgbiorxiv.org Cryo-EM has been employed to determine the structures of DNA polymerases from phages with similarly complex, modified genomes. biorxiv.org These studies reveal unique structural insertions within the polymerases that are absent in canonical enzymes. These specialized domains are thought to be essential for accommodating the large side chains of hypermodified nucleotides like DHPU, ensuring processive and accurate replication. biorxiv.org

Although a crystal structure showing a polymerase directly complexed with DHPU-containing DNA is not yet available, the structures of related enzymes provide a strong basis for understanding the mechanism. oup.com For other types of DNA hypermodifications, structural studies have revealed a "base-flipping" mechanism, where the modified base is rotated out of the DNA helix and into the enzyme's active site. oup.comacs.org It is hypothesized that a similar mechanism may be employed by enzymes that interact with DHPU.

Biochemical assays, such as electrophoretic mobility shift assays (EMSA), are used in conjunction with structural studies to confirm the binding affinity of these enzymes to modified DNA substrates. oup.com Furthermore, mass spectrometry has been instrumental in identifying and confirming the presence of these hypermodifications in phage genomes, which is a prerequisite for any structural investigation. mdpi.com

Table 1: Key Enzymes and Techniques in the Study of DHPU-DNA Interactions

Enzyme/Protein Family Interacting Phage/Organism Analytical Technique Key Findings
SP-15-like DNA Polymerases Bacillus phage SP-15, YerA41 Cryo-Electron Microscopy (Cryo-EM) Revealed unique structural insertions hypothesized to accommodate bulky, hypermodified bases like DHPU during replication. biorxiv.orgbiorxiv.orgbiorxiv.org
DNA Glycosylases Various Bacteria X-ray Crystallography Elucidated "base-flipping" mechanisms for recognizing and excising modified bases, a potential model for DHPU interaction. oup.comacs.org

Investigating Overall Architecture of Modified Phage Genomes

The incorporation of a large modification like this compound is expected to have a significant impact on the global structure and packaging of the phage genome. Advanced imaging and analytical techniques are crucial to visualize and understand these large-scale architectural changes. mdpi.comresearchgate.net

Bacteriophage SP-15, the primary known carrier of DHPU, possesses a distinct morphology with a head and a tail structure. ictv.global Cryo-electron microscopy (cryo-EM) has become an indispensable tool for studying the three-dimensional structure of such complex viral particles at near-atomic resolution. mdpi.communi.cz This technique allows for the visualization of the protein capsid and the arrangement of the genetic material within it. mdpi.comcrie.ru

Analytical electron microscopy, a technique that combines imaging with elemental analysis, can be used to map the distribution of specific elements within a sample. crie.ru This could, in principle, be applied to map the phosphorus backbone of the DNA and observe its arrangement within the capsid, providing clues about the packaging of the hypermodified genome. crie.ru

Furthermore, the study of the portal protein, which forms the gateway for DNA entry and exit from the capsid, is critical. mdpi.compnas.org Cryo-EM structures of portal proteins from various phages have provided insights into the mechanics of genome packaging and release. mdpi.com Understanding how the portal complex of a phage like SP-15 interacts with DHPU-modified DNA during these dynamic processes is an active area of research.

Computational and Theoretical Investigations of 5 4,5 Dihydroxypentyl Uracil and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 5-(4,5-dihydroxypentyl)uracil and its derivatives. These computational approaches provide insights into molecular properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard method for calculating the ground state properties of molecular systems due to its balance of accuracy and computational cost. mdpi.com For uracil (B121893) and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine optimized geometries, electronic energies, and other key molecular descriptors. mdpi.comacs.org These calculations are crucial for understanding the fundamental electronic characteristics that govern the behavior of these molecules.

Key ground state properties investigated using DFT include:

Molecular Geometry: Optimization of bond lengths, bond angles, and dihedral angles to find the most stable conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical stability and reactivity. dergipark.org.tr

Charge Distribution: Analysis of atomic charges, often using methods like Natural Bond Orbital (NBO) analysis, reveals the distribution of electrons within the molecule and helps identify potential sites for electrophilic and nucleophilic attack. mdpi.com

Spectroscopic Properties: Prediction of vibrational frequencies and NMR chemical shifts that can be compared with experimental data to validate the computational model.

Table 1: Representative DFT-Calculated Properties for Uracil and a Thiouracil Derivative

PropertyUracil2-Thiouracil
Dipole Moment (Debye)4.2484.621

Data sourced from a comparative DFT study on uracil and its thio-derivatives. mdpi.com

These theoretical calculations provide a foundational understanding of the intrinsic properties of this compound, which is essential for interpreting its behavior in more complex biological systems. The accuracy of DFT methods makes them invaluable for predicting how modifications to the uracil core, such as the addition of the dihydroxypentyl side chain, influence the molecule's electronic landscape. mdpi.com

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

While DFT is a workhorse for ground state properties, ab initio and semi-empirical methods are frequently employed to gain insights into reaction mechanisms and excited-state dynamics. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy by systematically improving upon the Hartree-Fock approximation, though at a greater computational expense. aip.orgnih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger systems or longer timescale simulations. mdpi.com

Ab Initio Methods:

Reaction Pathways: High-level ab initio calculations are used to map out potential energy surfaces for chemical reactions, identifying transition states and reaction intermediates. For example, the bromination mechanism of uracil derivatives has been studied using methods like G3MP2 to accurately determine reaction barriers and energies in different solvents. acs.org

Excited States: Understanding the photophysical properties of uracil derivatives, which is crucial for predicting their behavior upon UV irradiation, often requires multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2). acs.orgrsc.org These methods can accurately describe the electronic transitions and potential for radiationless decay through conical intersections. acs.orgrsc.org

Semi-Empirical Methods:

Initial Screening: Methods like AM1 can be used for initial structural and energetic estimations of various tautomers and rotamers of uracil derivatives before proceeding with more computationally intensive DFT or ab initio calculations. mdpi.com

Large Systems: For studying very large systems or for providing a qualitative overview of reaction mechanisms, semi-empirical methods can offer a computationally feasible alternative.

The choice of method depends on the specific question being addressed. For instance, elucidating the detailed mechanism of an enzymatic reaction involving a uracil derivative might necessitate the accuracy of ab initio calculations, while screening a large library of potential inhibitors might be more practically approached with semi-empirical methods or DFT. acs.orgnih.gov The combination of these methods provides a comprehensive toolkit for investigating the chemical reactivity and mechanistic pathways of this compound and related compounds.

Molecular Dynamics Simulations of this compound-Containing Nucleic Acids

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of biological macromolecules like DNA and RNA. By simulating the atomic motions over time, MD can reveal conformational changes, solvent interactions, and binding events that are critical for biological function. For nucleic acids containing modified bases such as this compound, MD simulations are invaluable for understanding how these modifications impact the structure, flexibility, and interactions of the biopolymer. researchgate.net

Conformational Sampling and Dynamic Behavior in Solution

MD simulations of nucleic acids in an explicit solvent environment allow for the exploration of their conformational landscape. These simulations can track the dynamic changes in the helical structure, the sugar puckering of the deoxyribose or ribose units, and the orientation of the nucleobases. researchgate.net For a modified nucleic acid, a key goal is to understand how the modification alters these structural and dynamic properties compared to its unmodified counterpart.

Key aspects investigated through MD simulations include:

Helical Parameters: Parameters such as twist, rise, and slide describe the relative orientation of adjacent base pairs. MD simulations can calculate the average values and fluctuations of these parameters, providing a detailed picture of the local and global helical structure.

Side Chain Dynamics: For this compound, MD simulations can characterize the conformational flexibility of the pentyl chain and its interactions with the surrounding DNA and solvent molecules.

The development of accurate force fields, such as the AMBER force fields, is critical for realistic simulations of both natural and modified nucleic acids. researchgate.netbiorxiv.org Parameters for novel modifications are often developed using quantum chemical calculations to ensure they are consistent with the existing force field database. researchgate.net

Protein-DNA Docking and Binding Affinity Predictions

The recognition of specific DNA sequences by proteins is fundamental to many cellular processes. Modified bases like this compound can significantly alter this recognition. Computational docking and binding affinity prediction methods are used to investigate how these modifications affect protein-DNA interactions.

Molecular Docking: Docking algorithms predict the preferred orientation of a protein when it binds to a DNA duplex. This can reveal how the modified base fits into the protein's binding pocket and whether it creates favorable or unfavorable interactions. Software like HADDOCK is used for data-driven docking of protein-DNA complexes. bonvinlab.org In some cases, docking studies have been performed on uracil derivatives to understand their interactions with target proteins. mdpi.com

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) and Molecular Mechanics Generalized Born Surface Area (MMGBSA) are used to estimate the binding affinity between a protein and a DNA molecule. biorxiv.org These calculations are performed on snapshots from MD simulation trajectories to provide a more accurate and dynamic picture of the binding energetics. Comparing the calculated binding free energies for modified versus unmodified DNA can predict whether the modification enhances or diminishes protein binding.

These computational approaches have been instrumental in understanding how enzymes like DNA polymerases and DNA glycosylases interact with modified DNA. For instance, studies on DNA polymerases from phages with highly modified DNA, such as SP-15 which contains a derivative of this compound, utilize structural and computational analyses to understand how the enzyme accommodates these bulky adducts during replication. biorxiv.org

In Silico Approaches for Predicting Biosynthetic Pathways and Enzyme Specificity

The biosynthesis of complex natural products, including modified nucleosides like this compound, often involves multi-step enzymatic pathways. In silico methods have become indispensable for deciphering these pathways and understanding the specificity of the enzymes involved.

Genome mining tools, such as antiSMASH, are used to scan microbial genomes for biosynthetic gene clusters (BGCs), which are physically clustered groups of genes that collectively encode the proteins for a metabolic pathway. mdpi.comuni-saarland.de By identifying genes homologous to known biosynthetic enzymes (e.g., oxygenases, methyltransferases, glycosyltransferases), researchers can propose a putative pathway for the synthesis of a target molecule. mdpi.comoup.com This approach has been successful in identifying the enzymatic machinery responsible for a wide array of DNA modifications in bacteriophages. oup.com For example, the biosynthesis of this compound in bacteriophage SP15 has been shown to proceed via its nucleoside triphosphate, suggesting a complex enzymatic pathway for its creation and incorporation into DNA. nih.gov

Once candidate enzymes are identified, computational methods can be used to predict their substrate specificity. This is crucial for understanding how an enzyme selects its correct substrate from a pool of similar molecules. Key computational approaches include:

Homology Modeling and Structural Analysis: If the 3D structure of the target enzyme is unknown, a model can be built based on the known structure of a homologous protein. Analysis of the active site pocket in the model can provide clues about its size, shape, and chemical environment, which in turn determine substrate specificity.

Molecular Docking: Docking potential substrates into the active site of an enzyme model can help predict which substrates will bind favorably. This has been used to rationalize the substrate scope of enzymes like cytidine (B196190) deaminases, where the volume of the binding pocket is a key determinant of specificity.

Enzyme Design and Remodeling: Computational algorithms can be used to redesign enzyme loops or active site residues to alter substrate specificity. pnas.org This involves creating a model of the enzyme with a new substrate and then sampling backbone conformations and amino acid sequences to find a design that stabilizes the desired interaction. pnas.org

These in silico prediction methods not only accelerate the discovery of new biosynthetic pathways but also provide a framework for the bioengineering of enzymes with novel specificities. zymvol.compnas.org By combining genome mining with structural bioinformatics and molecular modeling, researchers can piece together the complex puzzle of how organisms synthesize unique molecules like this compound.

Homology Modeling and Structural Prediction of Uncharacterized Enzymes

The biosynthesis of complex, hypermodified nucleobases such as this compound, found in the DNA of bacteriophages like SP-15, involves multi-step enzymatic pathways. mdpi.com Many of the enzymes participating in these pathways are uncharacterized, lacking experimental structural data. In the absence of atomic-resolution structures from methods like X-ray crystallography, homology modeling serves as a powerful computational tool to predict the three-dimensional structure and function of these proteins. nih.gov This approach constructs a model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein, the "template." nih.gov

In the context of modified pyrimidines, computational analyses combining sensitive homology detection, comparative genomics, and genome context have been instrumental in assigning putative functions to uncharacterized open reading frames (ORFs) in phage genomes. oup.compnas.org For instance, research into the biosynthesis of hypermodified thymidines in phages like ΦW-14 and SP10, which share mechanistic similarities with the pathway for this compound, has relied on such predictive methods. oup.comnih.gov

A key precursor for many of these modifications is 5-hydroxymethyl-2'-deoxyuridine (B45661) monophosphate (5-hmdUMP), which is incorporated into DNA. oup.com Subsequent modifications occur on the DNA polymer. pnas.org Computational studies by Aravind and coworkers identified a family of enzymes predicted to be 5-hmdU DNA kinases (5-HMUDK). pnas.orgnih.gov These enzymes are thought to pyrophosphorylate the 5-hydroxymethyl group on the uracil base within the DNA strand, creating a 5-((O-pyrophosphoryl)hydroxymethyl)uridine (5-PPmdU) intermediate. pnas.org This pyrophosphorylation activates the base for subsequent nucleophilic substitution, a critical step in creating the extended side chains characteristic of these hypermodified bases. pnas.org

Homology modeling and genomic context analysis have been crucial for identifying not just kinases but also other key enzymes in these pathways, such as glycosyltransferases and enzymes involved in producing the modifying substituents themselves. mdpi.comoup.comoup.com By comparing the genomes of phages known to contain hypermodified bases, researchers can identify conserved gene clusters that likely encode the necessary enzymatic machinery. mdpi.com

Table 1: Enzymes in Hypermodified Uracil Biosynthesis Predicted via Computational Methods
Enzyme/Protein FamilyPredicted FunctionComputational MethodAssociated Phage (Example)Reference
dUMP HydroxymethylaseCatalyzes the formation of 5-hydroxymethyl-dUMP (hmdUMP) from dUMP.Homology to thymidylate synthase.ΦW-14, SP10 oup.com
5-hmdU DNA Kinase (5-HMUDK)Pyrophosphorylates 5-hmdU within the DNA polymer to activate it for substitution.Sensitive homology detection, comparative genomics.ΦW-14, SP10, ViI, M6 pnas.orgnih.gov
α-putrescinyl/glutamylthymidine pyrophosphorylases (aGPT-Pplase)Predicted to be involved in the substitution reaction, possibly transferring the side-chain precursor.Genome context analysis, co-occurrence with 5-HMUDK.ΦW-14, SP10 oup.comoup.com
Pyridoxal phosphate (B84403) (PLP) dependent enzymesOften co-occur with other modification genes; likely involved in amino acid metabolism to generate side-chain precursors.Genome context analysis.ViI oup.comoup.com

Computational Screening for Novel this compound Analogues

Computational screening, particularly virtual screening, is a cornerstone of modern drug discovery, enabling the rapid and cost-effective identification of potential lead compounds from vast chemical libraries. f1000research.com While specific virtual screening campaigns for analogues of this compound are not extensively documented in public literature, the established methodologies for screening other uracil and pyrimidine (B1678525) derivatives are directly applicable. researchgate.netresearchgate.net These approaches are critical for exploring the chemical space around the core structure to discover novel compounds with potentially enhanced or new biological activities.

The process typically begins with the identification of a biological target, such as one of the enzymes involved in the biosynthesis or function of this compound. researchgate.net If an experimental structure of the target protein is available, structure-based virtual screening (SBVS) is employed. In SBVS, molecular docking simulations are used to predict the binding pose and affinity of candidate ligands within the target's active site. researchgate.net For uncharacterized enzymes, homology models, as described in the previous section, can serve as the structural basis for these docking studies. nih.gov

Alternatively, if the structure of the target is unknown but known active ligands exist, ligand-based virtual screening (LBVS) can be performed. f1000research.com This method uses the chemical features of known active molecules to build a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups required for biological activity. This model is then used to search for new compounds that match these features. f1000research.com

Target Selection and Preparation: An enzyme or receptor of interest is chosen. Its 3D structure (experimental or homology model) is prepared for docking, which includes adding hydrogens, assigning charges, and defining the binding site. researchgate.net

Ligand Library Preparation: Large databases of chemical compounds, such as ZINC, are processed. f1000research.com This involves generating 3D conformations for each molecule and assigning appropriate chemical properties using tools like LigPrep. researchgate.net

Screening: Docking algorithms (e.g., GLIDE) or pharmacophore models are used to screen the library, ranking compounds based on their predicted binding affinity or fit to the model. f1000research.comresearchgate.net

Hit Selection and Refinement: The top-ranked compounds ("hits") are visually inspected and filtered based on various criteria (e.g., drug-likeness, chemical diversity) before being prioritized for experimental testing. f1000research.com

Table 2: Hypothetical Workflow for Computational Screening of this compound Analogues
StepDescriptionCommon Tools/DatabasesReference
1. Target Identification & ModelingSelect a key enzyme from the biosynthetic pathway (e.g., 5-HMUDK). If no crystal structure exists, build a homology model.PDB, SWISS-MODEL, Schrödinger Suite nih.govresearchgate.net
2. Active Site DefinitionIdentify the catalytic or binding pocket of the enzyme target where the substrate or natural ligand binds.Schrödinger Maestro, PyMOL researchgate.net
3. Ligand Library CurationCompile a library of uracil derivatives or diverse small molecules for screening. Prepare 3D structures and ionization states.ZINC Database, ChEMBL, LigPrep f1000research.comresearchgate.net
4. Virtual Screening (Docking)Dock the prepared ligand library into the defined active site of the target enzyme to predict binding modes and scores.GLIDE (Schrödinger), AutoDock, GOLD researchgate.net
5. Hit PrioritizationRank compounds by docking score. Apply ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) filters to select for drug-like properties.QikProp, SwissADME f1000research.com
6. Post-Screening AnalysisVisually inspect the binding poses of top hits to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target.Schrödinger Maestro, Discovery Studio researchgate.net

Future Research Directions and Emerging Paradigms in 5 4,5 Dihydroxypentyl Uracil Studies

Exploration of Novel Biological Systems Harboring 5-(4,5-Dihydroxypentyl)uracil or Related Modifications

The discovery of dH5U has been predominantly associated with bacteriophages infecting Bacillus subtilis, such as SP15. nih.govtulane.edu In the DNA of phage SP15, a significant portion of thymine (B56734) is replaced by this hypermodified base, which is further decorated with a phosphoglucuronate moiety. tulane.edupnas.org The continued exploration of diverse viral and bacterial genomes is a key future direction. acs.org It is anticipated that new bacteriophages and their bacterial hosts will be identified as rich sources of novel DNA modifications, including variations of dH5U. acs.org

Recent discoveries of other complex pyrimidine (B1678525) modifications in phages, like 5-(2-aminoethoxy)methyluridine and 5-(2-aminoethyl)uridine, underscore the vast and largely untapped diversity of DNA hypermodifications in the microbial world. pnas.orgpnas.org Metagenomic studies of various environments, from soil to marine ecosystems, will likely uncover new organisms and viruses with unique DNA modification systems. Identifying these new systems is the first step toward understanding the evolutionary pressures that drive the development of such complex modifications, which are often involved in the "arms race" between phages and their hosts, particularly in evading restriction-modification systems. acs.org

Elucidation of Uncharacterized Enzymes and Gene Networks in Biosynthetic Pathways

The biosynthetic pathway of dH5U is known to involve the modification of a thymidylate synthase homolog. acs.org However, the complete enzymatic cascade and the regulatory networks governing this process are not fully understood. Future research will focus on identifying and characterizing the enzymes responsible for each step of dH5U synthesis. This includes the initial hydroxymethylation and the subsequent elongation of the side chain. pnas.org

Computational biology and bioinformatics have proven to be powerful tools in predicting genes involved in DNA modification pathways. pnas.org For instance, the identification of a family of 5-hmdU DNA kinases was predicted through computational analysis before being experimentally verified. pnas.org This approach, combining genomic data with biochemical and structural studies, will be crucial for elucidating the functions of uncharacterized enzymes. Reconstituting biosynthetic pathways in vitro using recombinant proteins is a powerful strategy to confirm the function of these enzymes and understand the reaction mechanisms. pnas.org Unraveling these complex enzymatic networks will not only deepen our understanding of fundamental biochemistry but may also provide new enzymatic tools for biotechnological applications.

Advanced Applications of this compound as a Molecular Probe in Nucleic Acid Research

The unique structure of dH5U, with its extended and functionalized side chain, makes it a promising candidate for development as a molecular probe. The dihydroxypentyl group offers sites for further chemical modification, such as the attachment of fluorescent dyes, biotin, or other reporter molecules. google.comgoogle.com Such labeled dH5U analogues could be incorporated into synthetic oligonucleotides and used to study DNA-protein interactions, DNA repair mechanisms, and the structural dynamics of nucleic acids.

The presence of bulky modifications like dH5U can significantly alter the local structure and flexibility of the DNA double helix. Studying how these modifications affect the binding of restriction enzymes and other DNA-binding proteins can provide valuable insights into the principles of molecular recognition. scispace.com For example, DNA containing dH5U is resistant to cleavage by many restriction endonucleases, a property that is crucial for the survival of the phage in its host. scispace.comoup.com By systematically incorporating dH5U or its analogues into different DNA sequences, researchers can probe the sequence-specific effects of this modification on DNA structure and function.

Development of Novel Synthetic Strategies for Chirality Control and Complex Analogue Generation

The chemical synthesis of dH5U and its analogues presents significant challenges, particularly in controlling the stereochemistry of the diol group on the pentyl side chain. Future research in synthetic organic chemistry will aim to develop more efficient and stereoselective methods for preparing these complex nucleosides. A synthesis of (S)-5-(4,5-Dihydroxypentyl)uracil starting from pseudouridine (B1679824) has been reported, clarifying the stereochemistry. nih.gov

Developing versatile synthetic routes is essential for producing a wide range of dH5U analogues with different functional groups on the side chain. researchgate.net This will enable a systematic investigation of how modifications to the side chain affect the biological properties of the nucleoside. For example, creating a library of analogues could help in identifying compounds with enhanced abilities to probe DNA structure or with potential therapeutic properties. Strategies may involve the use of chiral catalysts, enzymatic reactions, or starting from chiral precursors to achieve high stereoselectivity. researchgate.net

Integrative Omics Approaches to Understand the Functional Landscape of DNA Modifications

To fully comprehend the biological significance of dH5U, an integrative "multi-omics" approach is necessary. nih.govmdpi.com This involves combining data from genomics, epigenomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how this modification influences cellular processes. frontlinegenomics.com For instance, epigenomic techniques like ChIP-seq can map the genome-wide distribution of dH5U, revealing its preferred locations and potential regulatory roles. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to produce 5-(4,5-Dihydroxypentyl)uracil derivatives in nucleoside chemistry?

  • Methodological Answer : The synthesis often involves functionalization of uracil precursors. For example, Sharpless asymmetric dihydroxylation has been used to generate 1-(4,5-dihydroxypentyl)quinoxaline derivatives from alkene precursors . Additionally, alkylation of 6-amino-1,3-dialkyluracils with polyfluorocarboxylic anhydrides in dry dioxane followed by purification via column chromatography and recrystallization is a common approach . Hydroxyalkyl side chains can also be introduced via nucleophilic substitution or Pd-catalyzed coupling, as seen in the preparation of 5-(2-hydroxyalkyl)uracil derivatives .

Q. How is the structural integrity of this compound confirmed in synthetic products?

  • Methodological Answer : Structural validation typically employs nuclear magnetic resonance (NMR) for regiochemical assignment, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For example, 5-substituted uracil derivatives synthesized via dihydroxylation were characterized using 1^1H and 13^{13}C NMR to verify stereochemistry and side-chain positioning . Thermal analysis (e.g., differential scanning calorimetry) and high-performance liquid chromatography (HPLC) are used to assess purity .

Q. What biological roles are hypothesized for this compound in bacteriophage systems?

  • Methodological Answer : In Bacillus subtilis phage SP15, this compound replaces ~50% of dTMP in mature DNA, suggesting a role in evading host restriction enzymes or stabilizing DNA under extreme conditions . Comparative genomic studies and enzymatic assays (e.g., phage DNA polymerase specificity tests) are used to investigate its functional significance.

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

  • Methodological Answer : Detection is complicated by its structural similarity to canonical nucleobases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., 13^{13}C-uracil analogs) is required for specificity. Matrix effects from host DNA require enzymatic digestion (e.g., DNase I) followed by solid-phase extraction (SPE) to isolate the modified nucleoside . Method validation should include spike-recovery experiments and limits of detection (LOD) assessments .

Q. How does the polymer-level synthesis of this compound in phage SP15 compare to canonical dTMP biosynthesis?

  • Methodological Answer : Unlike the standard dTMP synthetase pathway, polymer-level synthesis incorporates the modified nucleotide directly during DNA polymerization. Enzymatic assays using phage-encoded polymerases and radiolabeled precursors (e.g., 3^{3}H-dihydroxypentyl uracil) can track incorporation kinetics. Phylogenetic analysis of phage genomes may reveal evolutionary divergence from host nucleotide salvage pathways .

Q. What strategies optimize the regioselectivity of dihydroxylation reactions in synthesizing this compound derivatives?

  • Methodological Answer : Regioselectivity is controlled by substrate design and catalyst choice. For example, Sharpless asymmetric dihydroxylation of allyl ethers with OsO4_4 and chiral ligands (e.g., (DHQ)2_2PHAL) yields enantiomerically pure diols. Solvent polarity (e.g., acetone vs. THF) and temperature gradients (0–25°C) further refine stereochemical outcomes . Computational modeling (DFT calculations) predicts transition states to guide substrate modifications .

Q. What is the evolutionary significance of polymer-level nucleotide modification pathways producing this compound?

  • Methodological Answer : This pathway may represent an ancient mechanism preserved in phage systems to bypass host defenses. Comparative metabolomics of phage-infected Bacillus subtilis can identify metabolic bottlenecks resolved by polymer-level synthesis. Horizontal gene transfer studies may trace the origin of modifying enzymes (e.g., dihydroxypentyl transferases) .

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